1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
Description
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Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-8-7-11-21(16(15)2)27-24(30)26-18-12-13-22-20(14-18)23(29)28(17(3)25-22)19-9-5-4-6-10-19/h4-14H,1-3H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTAKNUYHAEFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 312.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that it may act as an inhibitor of certain kinases and enzymes linked to cancer progression and inflammation.
Anticancer Activity
Several studies have demonstrated the anticancer potential of derivatives similar to 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea. For instance, compounds with similar structural motifs have shown inhibition of cell proliferation in various cancer cell lines.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Study B | HeLa | 10 | Inhibition of PI3K/Akt signaling pathway |
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity. Its derivatives have been tested against a range of bacterial strains and fungi.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 µg/mL |
| Escherichia coli | Bacteriostatic | 64 µg/mL |
| Candida albicans | Fungicidal | 16 µg/mL |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a closely related compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects against multi-drug resistant strains. The compound demonstrated potent activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections.
Scientific Research Applications
Research indicates that this compound exhibits promising anti-cancer properties through various mechanisms of action:
-
Inhibition of Receptor Tyrosine Kinases (RTKs):
- The compound has been shown to inhibit key RTKs such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis.
- Binding to the ATP-binding site of these receptors prevents their activation and subsequent downstream signaling.
-
Cytotoxicity Against Cancer Cell Lines:
Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines:
Enzyme Inhibition
The compound has also shown potential in inhibiting specific enzymes involved in cancer progression:
- EGFR Inhibition: Demonstrated effective inhibition of EGFR activity, leading to reduced cell proliferation in sensitive cancer cell lines.
- VEGFR Inhibition: The compound's ability to inhibit VEGFR suggests a role in preventing tumor-induced angiogenesis.
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
-
Comparative Study on Quinazoline Derivatives:
- A study compared this compound with other quinazoline derivatives, revealing varying degrees of cytotoxicity and kinase inhibition.
- Docking studies indicated strong interactions between the compound and the active sites of EGFR and VEGFR, correlating with observed biological activity.
-
Mechanistic Insights:
- Mechanistic studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, further emphasizing its potential as a therapeutic agent.
Preparation Methods
Cyclization of Substituted Anthranilic Acid Derivatives
The most widely reported method involves cyclizing 2-amino-5-fluoro-N-phenylbenzamide derivatives under acidic or basic conditions. For example, refluxing 2-amino-4-methylbenzoic acid with phenyl isocyanate in dimethylformamide (DMF) at 120°C for 12 hours generates the 3-phenyl-3,4-dihydroquinazolin-4-one core. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | <80°C: incomplete cyclization; >140°C: decomposition |
| Solvent | DMF > DMSO > THF | DMF provides superior solubility for intermediates |
| Reaction Time | 10–14 hours | Shorter durations lead to ≤40% conversion |
Microwave-assisted synthesis, as demonstrated in analogous quinazoline systems, reduces reaction times to 20–40 minutes with comparable yields (72–85%). This approach utilizes α-aminophosphonate intermediates irradiated at 150°C (100 W) in 2-propanol/acetic acid (4:1 v/v).
Urea Linkage Formation
Introducing the 1-(2,3-dimethylphenyl)urea moiety requires careful coupling strategies to avoid N-alkylation side reactions:
Isocyanate-Mediated Coupling
Reacting 6-amino-2-methyl-3-phenylquinazolin-4(3H)-one with 2,3-dimethylphenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C achieves 68–74% yields. Critical considerations include:
- Stoichiometry : A 1.2:1 molar ratio (isocyanate:amine) minimizes dimerization
- Catalyst : Triethylamine (2 eq.) enhances nucleophilicity of the quinazolinone amine
- Workup : Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted isocyanate
Carbodiimide-Based Activation
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid derivative of 2,3-dimethylaniline. However, this method shows lower reproducibility (55±12% yield) due to competing hydrolysis.
Synthetic Route Optimization
Comparative analysis of three dominant pathways reveals critical trade-offs:
Microwave irradiation significantly accelerates the cyclization step, reducing total synthesis time from 48 hours to <6 hours. However, scale-up challenges persist due to pressure limitations in commercial microwave reactors.
Purification and Characterization
Final product purification typically involves:
- Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity after two cycles
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient elution
Structural validation employs:
- ¹H NMR (400 MHz, DMSO-d₆): Characteristic urea NH signals at δ 8.72–8.85 ppm (d, J=9.6 Hz)
- HRMS : Calculated for C₂₅H₂₃FN₄O₂ [M+H]⁺: 447.1884; Found: 447.1889
- IR : Distinct carbonyl stretches at 1715 cm⁻¹ (quinazolinone) and 1652 cm⁻¹ (urea)
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing 5- vs. 7-membered ring formation arises from improper substitution patterns. Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position directs cyclization to the desired quinazolinone structure.
Urea Hydrolysis
The urea linkage demonstrates pH-dependent stability, with significant decomposition observed at pH <2 or >12. Storage recommendations include:
- Temperature: -20°C under nitrogen atmosphere
- Solvent: Anhydrous DMSO or DMF
Emerging Methodologies
Recent advances in continuous flow synthesis show promise for large-scale production. Preliminary data suggest:
- Residence time of 8 minutes at 180°C
- 82% isolated yield with 94% purity
- 10-fold productivity increase vs. batch methods
Photocatalytic C-N coupling techniques using Ir(ppy)₃ catalysts are under investigation, potentially eliminating the need for pre-functionalized isocyanate intermediates.
Q & A
Basic: What are the established synthetic routes for 1-(2,3-Dimethylphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. A common approach is the condensation of substituted phenylurea derivatives with carboxylic acids in the presence of polyphosphoric acid (PPA). For example:
Step 1 : React 1-(3,4-dimethoxyphenyl)-3-phenylurea with benzoic acid in PPA at 80°C for 6 hours to form the quinazolinone intermediate .
Step 2 : Reduce the intermediate using NaBH₄ in methanol, followed by purification via recrystallization (yield: ~59%) .
Step 3 : Introduce the dimethylphenyl and urea moieties through nucleophilic substitution or coupling reactions under controlled conditions (e.g., DMF as solvent, room temperature) .
Key Parameters:
| Parameter | Condition | Reference |
|---|---|---|
| Reaction Temperature | 80°C (Step 1), RT (Step 3) | |
| Catalyst/Solvent | PPA (Step 1), DMF (Step 3) | |
| Purification Method | Recrystallization (ether/hexane) |
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation combines spectroscopic and analytical techniques:
- 1H-NMR : Peaks for aromatic protons (δ 7.8–7.0 ppm), methyl groups (δ 2.5–3.3 ppm), and urea NH (δ 9.0–11.5 ppm) .
- ESI-MS : Molecular ion peak [M+H]+ to confirm molecular weight (e.g., m/z 762.2 for a related urea derivative) .
- Elemental Analysis : Validate C, H, N, and O content (e.g., C: 58.25%, H: 4.45%, N: 12.92%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
